![molecular formula C19H22N2O4 B2542524 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide CAS No. 1421483-37-5](/img/structure/B2542524.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential pharmacological applications, including anti-inflammatory, anticancer, and prokinetic activities, as well as their role in enzyme inhibition .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or other benzoyl derivatives. For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, other benzamide derivatives have been synthesized by coupling amines with acid chlorides or by modifying existing drug structures . The synthesis process is crucial as it can influence the yield, purity, and pharmacological properties of the final compound.

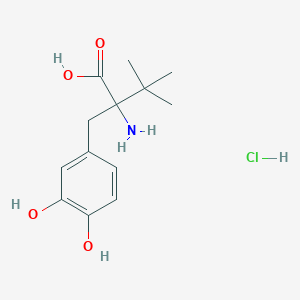

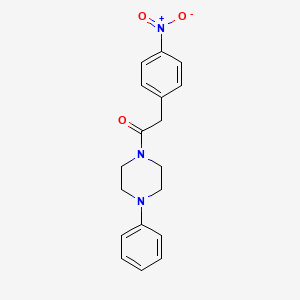

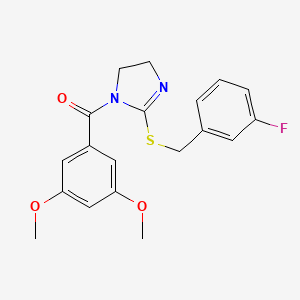

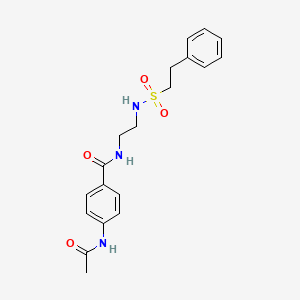

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified to enhance specific biological activities. For instance, the introduction of a dimethylamino group can influence the binding affinity to certain receptors or enzymes . The molecular structure can be confirmed using various spectroscopic techniques, such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, and in some cases, by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including O-alkylation, as seen in the synthesis of 3-O-derivatives from N-(3-hydroxyphenyl) benzamide . The reactivity of the benzamide group can also be exploited to create dimers, as demonstrated in the synthesis of C7-C7, C7-N3, and N3-N3 dimers of seco-CBI with pyrrole and imidazole polyamide conjugates . These reactions can be tailored to produce compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of a benzo[d][1,3]dioxol-5-yl group can affect the compound's metabolic stability and its interaction with biological systems . Toxicological evaluations of related compounds have shown that they undergo rapid oxidative metabolism and have specific metabolic pathways . These properties are important for determining the compound's suitability for use in various applications, including as a flavor compound or as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives, structurally similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide, have been studied for their corrosion inhibiting effects. These compounds show promising results in protecting steel against corrosion in acidic environments, suggesting that related benzamide compounds could also possess such properties (Hu et al., 2016).

Herbicidal Activity

Research on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a member of the benzamide family, indicates its potential as a herbicide against annual and perennial grasses. This highlights the possibility of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide serving similar agricultural purposes (Viste et al., 1970).

Drug Synthesis

Benzamide derivatives have been synthesized for various pharmacological activities, including potential antipsychotic agents and gastrointestinal prokinetic agents. This indicates a broad spectrum of medical research applications where N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide could be explored (Högberg et al., 1990) (Sakaguchi et al., 1992).

Nanomaterial Synthesis

Benzoxazine dimer complexes, which share structural features with benzamides, have been used to synthesize nano-structured ceria (CeO2), suggesting the potential of benzamide derivatives in nanomaterials synthesis (Veranitisagul et al., 2011).

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)15-5-3-4-14(10-15)19(23)20-9-8-16(22)13-6-7-17-18(11-13)25-12-24-17/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBPRNZJPAHWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)